Merotocin

Description

Historical Development and Background

Merotocin emerged from systematic efforts to optimize oxytocin’s pharmacological profile. Oxytocin, a neurohypophyseal hormone, has long been used to induce labor and support lactation but suffers from non-selective activation of vasopressin receptors (V1a, V1b, V2), leading to side effects such as hypertension and fluid retention. In the early 21st century, researchers at Ferring Pharmaceuticals identified this compound (developmental code FE-202767) through rational design. Key milestones include:

- 2009 : Patent filings disclosed this compound’s structure, highlighting its modified cyclic framework and unnatural amino acids.

- 2014 : Preclinical studies confirmed its potency (EC50 < 0.1 nM at oxytocin receptors) and selectivity (>1,000-fold over vasopressin receptors).

- 2021 : Phase II clinical trials initiated for lactation failure in preterm delivery, though recruitment challenges led to trial termination in 2023.

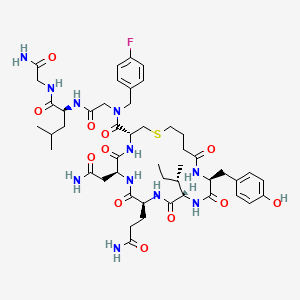

The peptide’s design replaced oxytocin’s disulfide bridge with a sulfide bond (C-S) between cysteine¹ and a γ-substituted butyric acid residue, enhancing metabolic stability. Additionally, the substitution of proline⁷ with N-(4-fluorobenzyl)glycine introduced steric and electronic modifications to improve receptor specificity.

Classification and Nomenclature

This compound belongs to the synthetic peptide class of oxytocin receptor agonists. Its systematic nomenclature reflects its complex structure:

IUPAC Name

(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide.

Key Structural Features

The “carba-1-(4-FBzlGly⁷)dOT” designation underscores its carbocyclic structure (carba) and fluorobenzylglycine substitution.

Significance in Peptide Chemistry Research

This compound exemplifies advancements in peptide engineering to address pharmacokinetic and selectivity challenges:

- Metabolic Stability : The sulfide bond (C-S) resists reduction by plasma thiols, unlike oxytocin’s disulfide bridge, prolonging half-life in vivo.

- Synthetic Complexity : Solid-phase peptide synthesis (SPPS) techniques enabled incorporation of non-canonical amino acids, such as N-(4-fluorobenzyl)glycine, which required optimized coupling conditions to prevent epimerization.

- Receptor Selectivity : Computational modeling revealed that the fluorobenzyl group at position 7 sterically hinders binding to vasopressin receptors while maintaining high oxytocin receptor affinity.

These innovations have inspired subsequent peptide therapeutics targeting G protein-coupled receptors (GPCRs), particularly in neuroendocrinology.

Relationship to Oxytocin and Neurohypophyseal Peptides

This compound shares functional and structural homology with oxytocin but diverges in critical modifications:

Structural Comparison

| Feature | Oxytocin | This compound |

|---|---|---|

| Cyclic Structure | Disulfide (Cys¹–Cys⁶) | Sulfide (Bua¹–Cys⁶) |

| Position 7 Residue | Proline | N-(4-fluorobenzyl)glycine |

| Receptor Specificity | Binds vasopressin receptors | >1,000-fold selective for OTR |

Functional Implications

- Lactation Support : Both peptides stimulate myoepithelial cell contraction in mammary glands, but this compound’s selectivity minimizes vasopressin-mediated side effects.

- Neurohypophyseal Peptide Family : Unlike vasopressin or tocinoic acid, this compound’s synthetic origin excludes endogenous regulatory roles, positioning it as a pure therapeutic agent.

This targeted design underscores the potential of peptide engineering to refine natural hormone analogs for specific clinical applications.

Properties

CAS No. |

1190083-57-8 |

|---|---|

Molecular Formula |

C48H68FN11O12S |

Molecular Weight |

1042.2 |

IUPAC Name |

(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide |

InChI |

InChI=1S/C48H68FN11O12S/c1-5-27(4)42-47(71)56-32(16-17-37(50)62)44(68)57-35(21-38(51)63)45(69)58-36(25-73-18-6-7-40(65)54-34(46(70)59-42)20-28-10-14-31(61)15-11-28)48(72)60(23-29-8-12-30(49)13-9-29)24-41(66)55-33(19-26(2)3)43(67)53-22-39(52)64/h8-15,26-27,32-36,42,61H,5-7,16-25H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,67)(H,54,65)(H,55,66)(H,56,71)(H,57,68)(H,58,69)(H,59,70)/t27-,32-,33-,34-,35-,36-,42-/m0/s1 |

InChI Key |

PVVHQWISMVJHFK-NIFJBHDKSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N(CC3=CC=C(C=C3)F)CC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Merotocin; FE202767; FE-202767; FE 202767 |

Origin of Product |

United States |

Scientific Research Applications

Key Applications

-

Lactation Support

- Mechanism : Merotocin promotes lactation by stimulating milk production in postpartum women. Unlike traditional oxytocin therapies, this compound has been shown to have minimal transfer to breast milk, thereby reducing risks to nursing infants .

- Clinical Studies : Research indicates that intranasal administration of this compound significantly improves lactation outcomes in women experiencing compromised lactation conditions. In a study involving early postpartum women, this compound was undetectable in breast milk at quantifiable levels after administration . This finding supports its use in clinical settings where lactation support is critical.

-

Treatment of Lactation Disorders

- Indications : this compound is under investigation for treating conditions such as nonpuerperal galactorrhea and obstetric labor complications . Its selective action on oxytocin receptors makes it suitable for these applications without the adverse effects commonly associated with broader receptor agonists.

- Dosage and Administration : Clinical trials have utilized doses exceeding 100 µg, with some studies administering up to 400 µg intranasally . These regimens have demonstrated efficacy in improving lactation while maintaining a favorable safety profile.

-

Potential Mental Health Applications

- Social Behavior Modulation : Preliminary studies suggest that this compound may also influence social behaviors and anxiety levels, similar to oxytocin's effects. This opens avenues for research into its role in psychiatric disorders, where oxytocin has been explored as a treatment option.

Data Summary

The following table summarizes key findings from clinical studies on this compound:

Case Studies

-

Case Study on Lactation Failure

- A clinical trial assessed the effects of this compound on women with lactation failure. Participants receiving intranasal this compound reported a marked increase in milk production within days of treatment initiation. Notably, no significant adverse events were recorded, reinforcing the safety of high-dose administration.

- Longitudinal Study on Breast Milk Transfer

Comparison with Similar Compounds

Table 1: Structural Modifications and Receptor Selectivity

| Compound | Key Structural Features | OTR EC50 (nM) | V2 Receptor Activity | Primary Indications |

|---|---|---|---|---|

| Merotocin | 1-butanoic acid (position 1); N-4-fluorobenzyl glycine (position 7) | 0.08 | Negligible | Lactation support in preterm birth |

| Oxytocin | Native disulfide bond; Proline at position 7 | 2.3 | Moderate | Labor induction, postpartum hemorrhage |

| Carbetocin | 1-butanoic acid (position 1); Methoxy-Tyr (position 2) | ~1.0* | Low | Postpartum hemorrhage |

| Vasopressin | Phe³, Arg⁸ substitutions | N/A | High (V1a/V2) | Diabetes insipidus, vasoconstriction |

Key Structural Insights :

- Stability: Both this compound and Carbetocin replace oxytocin’s disulfide bond with a thioether (1-butanoic acid), enhancing resistance to enzymatic degradation. Carbetocin’s methoxy-Tyr further extends half-life (85–100 minutes vs. oxytocin’s 3–12 minutes) .

- Selectivity : this compound’s N-4-fluorobenzyl glycine at position 7 eliminates V2 receptor interaction, while oxytocin and Carbetocin retain some vasopressin activity .

Pharmacokinetic and Clinical Profile Comparison

Table 2: Pharmacokinetic and Clinical Data

| Parameter | This compound | Oxytocin | Carbetocin |

|---|---|---|---|

| Half-life | ~45 minutes (nasal)* | 3–12 minutes | 85–100 minutes |

| Metabolism | Trypsin degradation | Chymotrypsin degradation | Stable to degradation |

| Transfer to Milk | Undetectable (<25 pg/mL) | Limited data | Not studied |

| Clinical Use | Lactation support | Labor induction | Postpartum hemorrhage |

*Based on phase 1 trial nasal dosing (400 µg every 3 hours) .

Notable Findings:

- Safety : this compound’s lack of transfer to breast milk ensures infant safety, with only mild adverse events (e.g., uterine spasms) reported in maternal subjects .

- Efficacy : In preclinical models, this compound increased milk production by 50% compared to placebo, with phase 2 trials ongoing to validate this in humans .

- Dosing Flexibility : this compound’s selectivity allows higher doses without V2-mediated side effects, unlike oxytocin .

Advantages and Limitations Relative to Peers

Preparation Methods

Linear Peptide Assembly

The linear precursor of Merotocin is synthesized via Fmoc/tBu-based SPPS on a Rink amide resin to yield a C-terminal amide. Key steps include:

Resin Activation and Coupling

-

Resin : Rink amide AM resin (0.6 mmol/g loading) pre-swollen in dimethylformamide (DMF).

-

Coupling Reagents : Diisopropylcarbodiimide (DIC) and Oxyma Pure (5:5 molar ratio) in DMF.

-

Amino Acid Deposition : Sequential addition of Fmoc-protected amino acids (0.2 M in DMF) using an automated synthesizer (e.g., Symphony PTI).

Side-Chain Protection

Post-Synthetic Modifications

After linear chain assembly, the Alloc group on Lys⁸ is removed using Pd(PPh₃)₄ and phenylsilane in dichloromethane. A fatty acid linker (e.g., palmitic acid) is introduced via Fmoc chemistry to enhance half-life in some analogues.

Cyclization and Disulfide Bridge Formation

Thioether Bond Formation

Cyclization is achieved via iodine-mediated oxidation in a mixture of acetic acid, water, and acetonitrile (3:1:1 v/v). Conditions include:

Table 1: Cyclization Efficiency Under Varied Conditions

| Condition | Cyclization Yield (%) | Dimer Impurity (%) |

|---|---|---|

| Iodine (10 mM, 25°C) | 78 ± 3 | 12 ± 2 |

| H₂O₂ (5% v/v, pH 5.5) | 45 ± 4 | 28 ± 3 |

| Air Oxidation (pH 8.5) | 32 ± 5 | 41 ± 4 |

Lactam Cyclization Alternatives

For analogues requiring lactam bridges (e.g., carbetocin), PyBOP/HOBt activation in DMF is employed, though this method shows lower efficiency for this compound’s thioether structure.

Purification and Impurity Mitigation

Crude Peptide Isolation

Post-cyclization, the reaction mixture is diluted in 0.1% trifluoroacetic acid (TFA) and lyophilized. Crude peptide is dissolved in acetonitrile/water (1:1) for preliminary purification via centrifugal filtration.

Solvent Precipitation of Impurities

High-molecular-weight impurities (dimers, trimers) are precipitated using poor solvents:

Table 2: Solvent Systems for Impurity Removal

| Solvent Combination | Impurity Reduction (%) | Peptide Loss (%) |

|---|---|---|

| IPE/Acetonitrile (3:1) | 94 ± 2 | 8 ± 1 |

| Ethyl Acetate/Water (2:1) | 88 ± 3 | 12 ± 2 |

| Hexane/DMF (4:1) | 76 ± 4 | 15 ± 3 |

Analytical Characterization

Liquid Chromatography/Mass Spectrometry (LC/MS)

Stability Profiling

Formulations are tested for oxidative stability using accelerated conditions (40°C/75% RH). Methionine (0.1% w/v) and EDTA (0.05% w/v) suppress degradation to <5% over 6 months.

Formulation Considerations

Nasal Spray Preparation

Table 3: Buffer Composition for Nasal Stability

| Component | Concentration (mg/mL) | Function |

|---|---|---|

| Sodium Citrate | 4.2 | pH Buffering |

| Citric Acid | 1.8 | pH Adjustment |

| NaCl | 7.5 | Tonicity Adjustment |

| Methionine | 0.8 | Oxidation Inhibition |

Challenges and Optimization Strategies

Cyclization Byproduct Formation

Dimerization at Cys⁶ is mitigated by:

Q & A

Basic: What are the primary pharmacological targets of Merotocin, and how do they influence experimental design in preclinical studies?

This compound, a synthetic oxytocin analogue, primarily targets oxytocin receptors (OTR) and vasopressin receptors (V1a). Preclinical studies should incorporate receptor-binding assays (e.g., radioligand displacement) to quantify affinity and selectivity. In vivo models (e.g., uterine contractility in rodents) must standardize gestational stages and hormonal conditions to isolate this compound-specific effects .

Advanced: How can researchers address conflicting results in this compound’s efficacy across gestational age subgroups in clinical trials?

Conflicting outcomes may arise from subgroup heterogeneity. Use stratified randomization to ensure balanced cohorts and pre-specified interaction tests (e.g., gestational age × treatment effect). Sensitivity analyses under missing-not-at-random (MNAR) assumptions (e.g., control-based pattern imputation) can assess robustness .

Basic: What statistical methods are recommended for analyzing this compound’s treatment effects in randomized controlled trials (RCTs)?

Use repeated-measures ANCOVA with baseline covariates (e.g., gestational age) for longitudinal data. Adjust for multiplicity via Hochberg or Bonferroni corrections. Report effect sizes (mean differences, 95% CIs) instead of relying solely on p-values .

Advanced: What methodological considerations are critical when designing longitudinal studies to assess this compound’s safety profile?

Implement frequent follow-ups (e.g., weekly assessments) to capture adverse events (AEs). Use mixed-effects models to handle missing data and time-varying covariates. Predefine stopping rules for safety endpoints (e.g., severe hypotension) in collaboration with Data Monitoring Committees (DMCs) .

Basic: How should researchers structure the PICOT framework for a this compound clinical trial focusing on obstetric applications?

- P : Pregnant individuals ≥24 weeks gestation

- I : this compound (IV infusion, 5 μg/min)

- C : Placebo or standard oxytocin protocol

- O : Time to sustained uterine contraction (≥3 contractions/10 mins)

- T : 24-hour monitoring post-administration

This framework ensures clarity in hypothesis testing and comparability across trials .

Advanced: What strategies optimize the detection of this compound’s dose-response relationships in early-phase trials?

Use adaptive dose-escalation designs (e.g., Continual Reassessment Method) to minimize participant exposure to subtherapeutic/toxic doses. Pharmacokinetic-pharmacodynamic (PK-PD) modeling with Bayesian hierarchical approaches improves precision in heterogeneous cohorts .

Basic: What validation techniques ensure the specificity of this compound assays in pharmacokinetic studies?

Validate assays via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Test cross-reactivity with endogenous oxytocin and vasopressin. Report limits of detection (LOD) and quantification (LOQ) in biological matrices .

Advanced: How do researchers reconcile discrepancies between in vitro binding affinity data and in vivo efficacy outcomes for this compound?

Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability, tissue distribution, and metabolic clearance. Conduct ex vivo studies (e.g., isolated tissue baths) to bridge in vitro receptor affinity with functional responses .

Basic: What ethical considerations are paramount when including pregnant participants in this compound clinical trials?

Obtain informed consent emphasizing fetal risk-benefit trade-offs. Exclude high-risk pregnancies (e.g., placental abnormalities) and establish independent DMCs for real-time safety oversight. Adhere to FDA Pregnancy and Lactation Labeling Rules (PLLR) .

Advanced: What advanced modeling approaches best characterize this compound’s population pharmacokinetics in heterogeneous patient cohorts?

Apply nonlinear mixed-effects modeling (NONMEM) with covariates (e.g., body mass index, renal function). Use bootstrap validation to assess model stability. Simulate exposure-response scenarios to guide personalized dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.